6-Amino-2-fluoro-4-hydroxy-3-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-fluoro-4-hydroxy-3-iodobenzonitrile is an organic compound with the molecular formula C7H4FIN2O and a molecular weight of 278.02 g/mol This compound is characterized by the presence of amino, fluoro, hydroxy, and iodo substituents on a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoro-4-hydroxy-3-iodobenzonitrile typically involves multi-step organic reactions. One common approach is the halogenation of a suitable precursor, followed by nucleophilic substitution and subsequent functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-fluoro-4-hydroxy-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution of the iodo group may result in various substituted benzonitriles .
Wissenschaftliche Forschungsanwendungen
6-Amino-2-fluoro-4-hydroxy-3-iodobenzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 6-Amino-2-fluoro-4-hydroxy-3-iodobenzonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique substituents contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-iodobenzonitrile: Similar structure but lacks the amino and hydroxy groups.
4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile: Contains additional fluorine atoms and a fluoromethyl group.
Uniqueness
6-Amino-2-fluoro-4-hydroxy-3-iodobenzonitrile is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in scientific research and industry .
Eigenschaften
Molekularformel |
C7H4FIN2O |
---|---|
Molekulargewicht |
278.02 g/mol |
IUPAC-Name |
6-amino-2-fluoro-4-hydroxy-3-iodobenzonitrile |
InChI |
InChI=1S/C7H4FIN2O/c8-6-3(2-10)4(11)1-5(12)7(6)9/h1,12H,11H2 |
InChI-Schlüssel |
SKMLFKAAGSLUHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1O)I)F)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.